molecular formula C8H7IN2 B13881738 3-Iodo-6-methylpyrrolo[2,3-c]pyridine

3-Iodo-6-methylpyrrolo[2,3-c]pyridine

Cat. No.: B13881738
M. Wt: 258.06 g/mol
InChI Key: KSKFIISGMTYADM-UHFFFAOYSA-N
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Description

3-Iodo-6-methylpyrrolo[2,3-c]pyridine is a heterocyclic organic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 6th position on the pyrrolo[2,3-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methylpyrrolo[2,3-c]pyridine typically involves the iodination of 6-methylpyrrolo[2,3-c]pyridine. One common method is the electrophilic iodination using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methylpyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 3-azido-6-methylpyrrolo[2,3-c]pyridine or 3-thio-6-methylpyrrolo[2,3-c]pyridine.

    Oxidation: Formation of 6-formylpyrrolo[2,3-c]pyridine or 6-carboxypyrrolo[2,3-c]pyridine.

    Reduction: Formation of 6-methyl-1,2-dihydropyrrolo[2,3-c]pyridine.

Scientific Research Applications

3-Iodo-6-methylpyrrolo[2,3-c]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Iodo-6-methylpyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate binding to target sites through halogen bonding, while the pyrrolo[2,3-c]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein or nucleic acid, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
  • 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Uniqueness

3-Iodo-6-methylpyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3rd position and the methyl group at the 6th position allows for selective functionalization and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

3-iodo-6-methylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7IN2/c1-11-3-2-6-7(9)4-10-8(6)5-11/h2-5H,1H3

InChI Key

KSKFIISGMTYADM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=NC2=C1)I

Origin of Product

United States

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